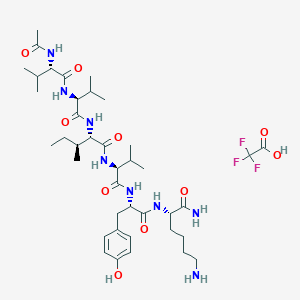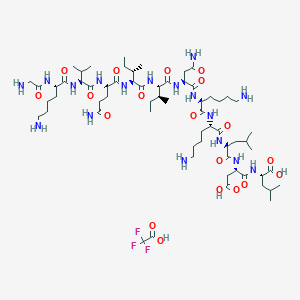
Acetyl-PHF4 amide Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Acetyl-PHF4 amide Trifluoroacetate” is a polypeptide that can be found by peptide screening . It is used in applications related to Alzheimer’s Disease and Tau Peptides . The sequence of this compound is Ac-IVYK-NH2 .
Synthesis Analysis
The synthesis of trifluoroacetamides, which are related to the compound , involves the activation of the nitrogen with a trifluoroacetyl group . Trifluoroacetic acid (TFA), a component of the compound, is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Molecular Structure Analysis
The molecular weight of “this compound” is 562.70 g/mol . The formula of this compound is C28H46N6O6 . The structure of amides, in general, shows the C-N double bond character with its plane geometry .
Chemical Reactions Analysis
Trifluoroacetamides, which are related to the compound , can undergo a mild deprotection process at low temperatures . This process involves the initial activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage of the p-toluenesulfonyl group with samarium diiodide .
Physical and Chemical Properties Analysis
Amides, in general, are solids at room temperature . The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .
Aplicaciones Científicas De Investigación
Cell Signaling and Phosphorylation
Research highlights the importance of N-acetylated proteins in cell signaling and phosphorylation processes. A novel electrostatic mechanism suggests that N-acetylation leads to an increase in the amide dipole and electrostatic field, potentially serving as a bridge in electron transfer within cell signaling pathways. This mechanism underscores the intricate relationship between N-acetylation and phosphorylation, hinting at the broader implications of acetylated compounds in biochemistry and cell biology (Kovacic, 2011).
Organic Synthesis
Trifluoromethanesulfonic acid, related to Acetyl-PHF4 amide Trifluoroacetate through its trifluoroacetate moiety, has been utilized in organic synthesis, including electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and more. Its high protonating power and low nucleophilicity make it a valuable reagent for synthesizing new organic compounds, demonstrating the utility of trifluoroacetate derivatives in chemical synthesis (Kazakova & Vasilyev, 2017).
Environmental Studies
In environmental studies, the degradation of polyfluoroalkyl chemicals, which share structural similarities with this compound, has been extensively reviewed. These studies emphasize the environmental fate, biodegradability, and potential effects of such compounds, highlighting their persistence and toxic profiles. The review also suggests that microbial degradation pathways could play a critical role in mitigating the environmental impact of these substances (Liu & Mejia Avendaño, 2013).
Drug Discovery and Biomedical Applications
While explicit studies directly related to "this compound" in drug discovery or biomedical applications were not found, research on similar acetylated compounds and derivatives, like N-Acetylcysteine amide, illustrates the potential for these substances in treating various disorders. These compounds can cross the blood-brain barrier and have shown therapeutic potential in neurological disorders, suggesting a broader application range for acetylated compounds in medicine and pharmacology (Sunitha et al., 2013).
Mecanismo De Acción
Target of Action
Acetyl-PHF4 amide trifluoroacetate is a polypeptide that can be found by peptide screening
Mode of Action
It is known that peptides can interact with their targets in a variety of ways, including binding to specific receptors or enzymes, altering their activity, or acting as structural components .
Biochemical Pathways
For example, they can modulate signal transduction pathways, influence gene expression, or affect protein synthesis and degradation .
Pharmacokinetics
They are typically metabolized by proteolytic enzymes and excreted via the kidneys .
Result of Action
These can include altering cellular signaling, modulating immune responses, or influencing cell growth and differentiation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the stability and activity of peptides .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N6O6.C2HF3O2/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29;3-2(4,5)1(6)7/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40);(H,6,7)/t17-,21-,22-,23-,24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZIVPMVRBVFS-CWMIYESISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47F3N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














